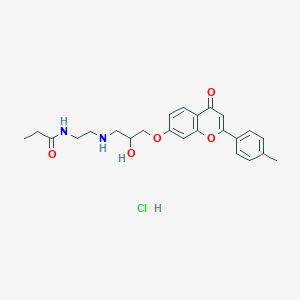
Sipi 644
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzopyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenyl derivatives with benzopyran intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzopyran derivatives and propanamide analogs. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride apart is its unique combination of a benzopyran moiety with a propanamide backbone. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
114460-32-1 |
|---|---|
Formule moléculaire |
C24H29ClN2O5 |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
N-[2-[[2-hydroxy-3-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxypropyl]amino]ethyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-3-24(29)26-11-10-25-14-18(27)15-30-19-8-9-20-21(28)13-22(31-23(20)12-19)17-6-4-16(2)5-7-17;/h4-9,12-13,18,25,27H,3,10-11,14-15H2,1-2H3,(H,26,29);1H |
Clé InChI |
QJLGYXDDDCIZDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
SMILES canonique |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
Synonymes |
4'-methyl-7-((2-hydroxy-3-(beta-propinamidoethyl)amino)propoxy)flavone SIPI 644 SIPI-644 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















